![molecular formula C14H18F2N2O2 B7545872 N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide](/img/structure/B7545872.png)
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide increases the levels of 2-AG in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to increase the levels of 2-AG in the brain, which activates the endocannabinoid system. This leads to the activation of various signaling pathways that are involved in neuroprotection, anti-inflammation, and synaptic plasticity. N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high selectivity for MAGL, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has some limitations, including its relatively low solubility in water and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One direction is to further investigate its potential for the treatment of various neurological disorders in clinical trials. Another direction is to explore its potential for the treatment of other diseases, such as cancer and metabolic disorders. Additionally, further research is needed to optimize the synthesis of N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide and improve its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with 4-hydroxypiperidine to form the intermediate compound. This intermediate is then reacted with propanoyl chloride to form N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. The overall yield of the synthesis is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to enhance the effects of other drugs used for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9(18-6-4-11(19)5-7-18)14(20)17-10-2-3-12(15)13(16)8-10/h2-3,8-9,11,19H,4-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEOOCXBBZPPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.